2-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-fluorobenzoic acid with 2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Pyrrolidinone Moiety: The next step involves the introduction of the pyrrolidinone moiety. This can be achieved by reacting the intermediate benzamide with 2-oxopyrrolidine in the presence of a base such as triethylamine (TEA).
Final Coupling: The final step involves the coupling of the intermediate with a suitable alkylating agent to introduce the N-methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone moiety, resulting in the formation of hydroxyl derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-methoxyphenyl)benzamide: Lacks the pyrrolidinone moiety.
N-(2-methoxyphenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide: Lacks the fluorine atom.
2-fluoro-N-(2-methoxyphenyl)-N-methylbenzamide: Lacks the pyrrolidinone moiety.
Uniqueness
2-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the combination of the fluorine atom, methoxyphenyl group, and pyrrolidinone moiety, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-17-10-5-4-9-16(17)22(13-21-12-6-11-18(21)23)19(24)14-7-2-3-8-15(14)20/h2-5,7-10H,6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFAJIURDYMJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.